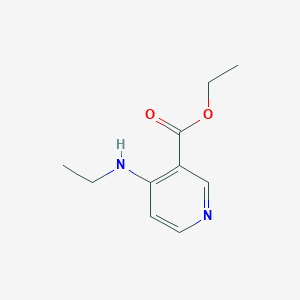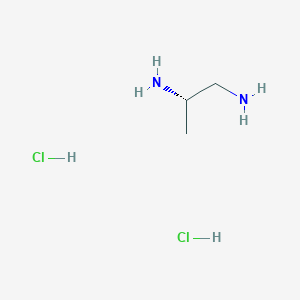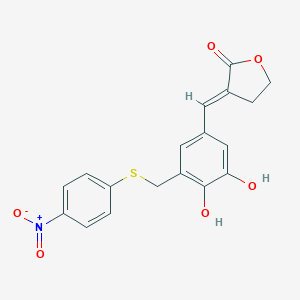
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone, also known as DNTB or 4-nitrothiophenyl-β-D-glucopyranoside, is a synthetic substrate used in various scientific research applications. It is commonly used as a diagnostic tool for detecting the presence of β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds in various molecules.
Mécanisme D'action
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone is hydrolyzed by β-glucosidase, an enzyme that catalyzes the cleavage of the glycosidic bond between the glucose moiety and the aglycone moiety of the substrate. The hydrolysis of Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone by β-glucosidase results in the release of a yellow-colored product, which can be measured spectrophotometrically.
Effets Biochimiques Et Physiologiques
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone does not have any known biochemical or physiological effects on living organisms. It is an inert substrate that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone has several advantages as a substrate for β-glucosidase activity assays. It is a stable and water-soluble substrate that can be easily measured spectrophotometrically. It is also relatively inexpensive and widely available. However, Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone has some limitations, including its low sensitivity and specificity for β-glucosidase. It may also be affected by other enzymes that can hydrolyze β-glucosidic bonds.
Orientations Futures
There are several future directions for the use of Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone in scientific research. One potential application is the development of new β-glucosidase inhibitors for the treatment of various diseases, such as cancer and diabetes. Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can also be used as a substrate for the screening of novel β-glucosidase enzymes from various microbial sources. Additionally, Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can be used in the development of new diagnostic tools for the detection of β-glucosidase activity in various biological samples.
Méthodes De Synthèse
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 4-nitrophenyl-β-D-glucopyranoside with thiol reagents such as 2-mercaptoethanol or 2-mercaptoacetic acid. The resulting product is then oxidized with sodium periodate to produce Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone.
Applications De Recherche Scientifique
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone is widely used in various scientific research applications, including the study of enzyme kinetics, enzyme inhibition, and enzyme activity assays. It is commonly used as a substrate for β-glucosidase activity assays in various biological samples, such as blood, urine, and tissue samples.
Propriétés
Numéro CAS |
107803-27-0 |
|---|---|
Nom du produit |
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone |
Formule moléculaire |
C18H15NO6S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(3E)-3-[[3,4-dihydroxy-5-[(4-nitrophenyl)sulfanylmethyl]phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C18H15NO6S/c20-16-9-11(7-12-5-6-25-18(12)22)8-13(17(16)21)10-26-15-3-1-14(2-4-15)19(23)24/h1-4,7-9,20-21H,5-6,10H2/b12-7+ |
Clé InChI |
IBPQZZQVKYXRLG-KPKJPENVSA-N |
SMILES isomérique |
C\1COC(=O)/C1=C/C2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1COC(=O)C1=CC2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1COC(=O)C1=CC2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
2(3H)-Furanone, dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)meth yl)phenyl)methylene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



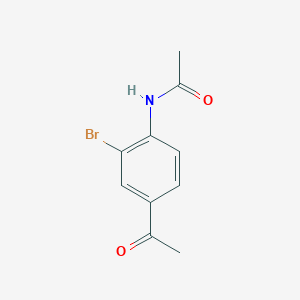
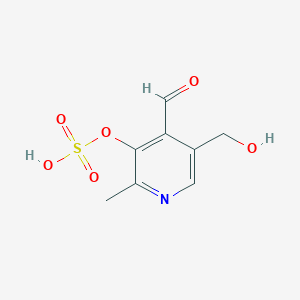

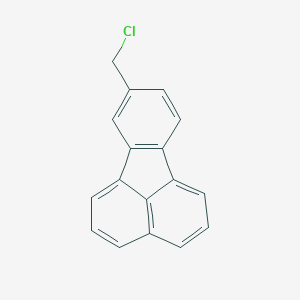
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
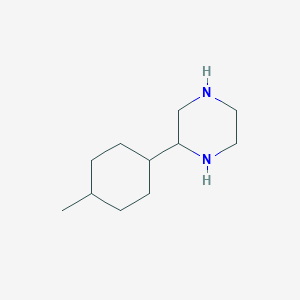
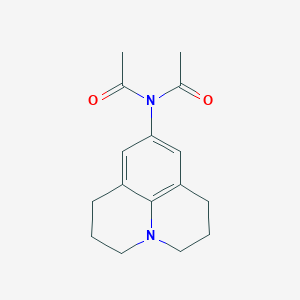
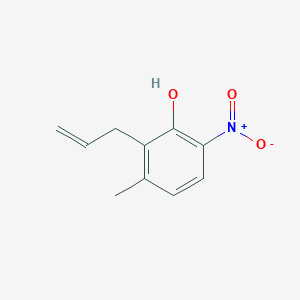
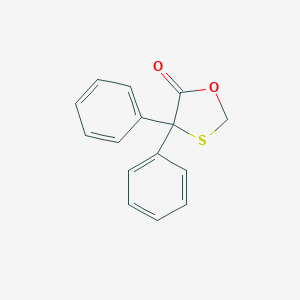
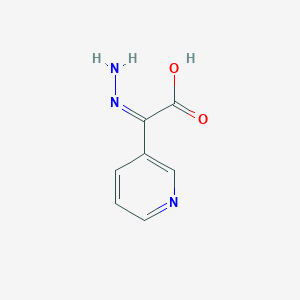

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
